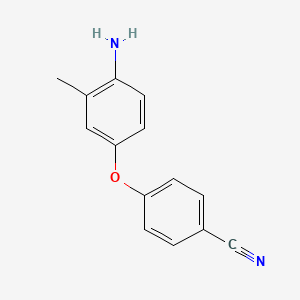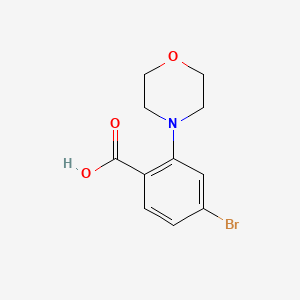![molecular formula C4H4F3NO3 B1517812 [(2,2,2-Trifluoroethyl)carbamoyl]formic acid CAS No. 1156726-64-5](/img/structure/B1517812.png)
[(2,2,2-Trifluoroethyl)carbamoyl]formic acid
Overview
Description
[(2,2,2-Trifluoroethyl)carbamoyl]formic acid is an intriguing organic compound known for its distinctive chemical structure and versatile applications. It contains a trifluoroethyl group attached to a carbamoyl formic acid core. The trifluoroethyl group imparts unique electronic and steric properties to the compound, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis:
Reactants: Starting materials may include trifluoroethylamine and formic acid derivatives.
Conditions: Reactions typically occur under controlled temperature and pressure to optimize yield and purity.
Stepwise Synthesis:
Intermediates: Utilization of intermediate compounds like trifluoroethyl isocyanate.
Sequential Reactions: Each intermediate undergoes specific reactions, often involving nucleophilic substitution and hydrolysis.
Industrial Production Methods:
Continuous Flow Synthesis:
Advantages: Allows for large-scale production with consistent quality control.
Process: Utilizing continuous reactors to maintain steady-state conditions.
Batch Synthesis:
Flexibility: Suitable for small to medium-scale production.
Steps: Sequential addition of reagents, often requiring purification between steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Mild to moderate temperatures to prevent decomposition.
Reduction:
Reagents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Conditions: Often performed under inert atmospheres to avoid unwanted side reactions.
Substitution:
Reagents: Nucleophiles such as amines and thiols.
Conditions: Catalysts and solvents can enhance reaction efficiency.
Major Products Formed:
Oxidation Products:
Formation of carboxylic acids and their derivatives.
Reduction Products:
Generation of alcohols and amines.
Substitution Products:
Derivatives with modified functional groups, enhancing chemical diversity.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as building blocks in organic synthesis.
Catalysis: Acts as a ligand in transition metal catalysis, promoting specific reactions.
Biology:
Enzyme Inhibition: Potential inhibitors of key enzymes, useful in biochemical studies.
Metabolic Studies: Tracers in metabolic pathways to investigate cellular processes.
Medicine:
Drug Development: Precursors to pharmaceutical compounds targeting specific diseases.
Diagnostics: Components in diagnostic reagents for disease detection.
Industry:
Polymer Chemistry: Incorporation into polymers to enhance material properties.
Agriculture: Active ingredient in agrochemicals for pest control.
Mechanism of Action
Mechanism: The compound interacts with molecular targets through specific binding interactions, influenced by its trifluoroethyl group.
Molecular Targets and Pathways:
Enzyme Binding: Forms covalent or non-covalent bonds with active sites of enzymes.
Signal Transduction: Modulates signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Carbamoyl Formic Acid: Lacks the trifluoroethyl group, resulting in different reactivity.
[(2,2,2-Trifluoroethyl)carbamoyl]acetic Acid: Similar structure but with an acetic acid core.
[(2,2,2-Trifluoroethyl)carbamoyl]propionic Acid: Extends the carbon chain, altering chemical properties.
So, there's the in-depth dive you wanted. Anything else you want to explore about this compound or any other topic?
Properties
IUPAC Name |
2-oxo-2-(2,2,2-trifluoroethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO3/c5-4(6,7)1-8-2(9)3(10)11/h1H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOJRHEZRSINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156726-64-5 | |
| Record name | [(2,2,2-trifluoroethyl)carbamoyl]formic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


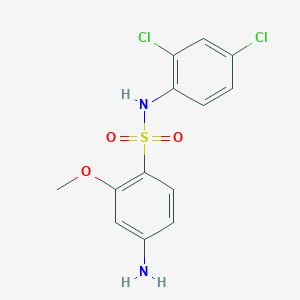
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)

![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
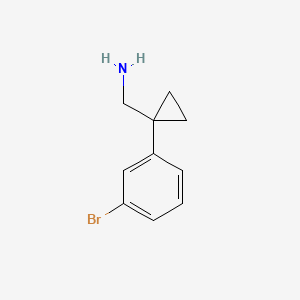
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
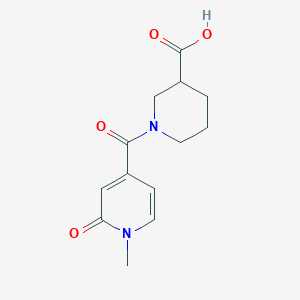
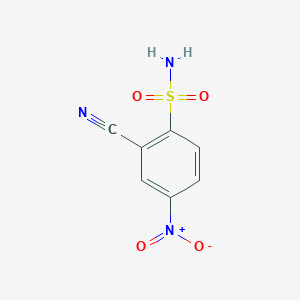
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)

![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
